Ubiquinol-9
Description
Structure
2D Structure
Properties
Molecular Formula |
C54H84O4 |
|---|---|
Molecular Weight |
797.2 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C54H84O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38,55-56H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ |
InChI Key |
NPCOQXAVBJJZBQ-WJNLUYJISA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Molecular Basis of Ubiquinol 9 Biosynthesis
Precursor Pathways and Enzymatic Steps
The biosynthesis of ubiquinone-9 is a multi-stage process that combines a benzoquinone ring with a 9-unit isoprenoid tail. The formation of these two key components originates from separate and highly conserved metabolic pathways.
Benzoquinone Ring Formation: Shikimate Pathway and Tyrosine Metabolism
The benzoquinone ring of ubiquinone-9 is derived from the aromatic amino acid tyrosine, which itself is a product of the shikimate pathway in microorganisms and plants. oup.comwikipedia.orgnih.gov While mammals cannot synthesize tyrosine de novo and must obtain it from their diet, they possess the necessary enzymatic machinery to convert tyrosine into 4-hydroxybenzoic acid (4-HB), the direct precursor of the benzoquinone ring. nih.govresearchgate.nettaylorandfrancis.com
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. wikipedia.orgnih.govnih.gov Chorismate serves as a crucial branch-point intermediate for the synthesis of various aromatic compounds, including the aromatic amino acids phenylalanine and tyrosine. wikipedia.orgnih.govfrontiersin.org In organisms possessing the shikimate pathway, chorismate can be converted to 4-HB. oup.comgenome.jp In mammals, the synthesis of 4-HB from tyrosine involves a series of enzymatic reactions. nih.gov
Polyprenyl Diphosphate (B83284) Tail Elongation: Mevalonate (B85504) Pathway
The characteristic nine-unit isoprenoid side chain of ubiquinone-9 is synthesized via the mevalonate pathway. researchgate.nettaylorandfrancis.comnih.gov This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). taylorandfrancis.com HMG-CoA is then converted to mevalonate, which subsequently undergoes a series of phosphorylations and a decarboxylation to yield isopentenyl pyrophosphate (IPP), the basic five-carbon building block of isoprenoids. nih.gov
Through the sequential head-to-tail condensation of IPP units, a polyprenyl diphosphate chain is elongated. asm.org For ubiquinone-9, this process results in the formation of a 45-carbon solanesyl diphosphate tail, which is composed of nine isoprene (B109036) units. frontiersin.org
Condensation Reactions in Ubiquinone-9 Synthesis
The crucial step in assembling the ubiquinone-9 molecule is the condensation of the 4-hydroxybenzoic acid (4-HB) head group with the solanesyl diphosphate tail. This reaction is catalyzed by the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase, a rate-limiting enzyme in ubiquinone biosynthesis. frontiersin.org The product of this reaction, 3-polyprenyl-4-hydroxybenzoate, is the first committed intermediate in the final stages of the ubiquinone biosynthetic pathway. frontiersin.org Following this condensation, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to yield the final ubiquinone-9 molecule. researchgate.net
Genes and Proteins Involved in Ubiquinone-9 Biosynthesis (e.g., COQ Gene Family, MCLK1)
A suite of highly conserved genes and their corresponding proteins, collectively known as the COQ proteins, orchestrate the intricate steps of ubiquinone-9 biosynthesis. In eukaryotes, these proteins often assemble into a multi-enzyme complex. nih.gov
The COQ gene family comprises several essential genes, each encoding an enzyme or accessory protein with a specific role in the modification of the benzoquinone ring. For instance, COQ2 encodes the 4-hydroxybenzoate polyprenyltransferase that catalyzes the initial condensation reaction. researchgate.net Other COQ proteins, such as COQ3, COQ5, COQ6, and COQ7, are involved in the subsequent methylation and hydroxylation steps that finalize the ubiquinone-9 structure. researchgate.net
MCLK1 , also known as COQ7 , is a critical hydroxylase in this pathway. nih.gov Its function is essential for one of the final hydroxylation steps in the biosynthesis of ubiquinone. researchgate.net Mutations in the clk-1 gene, the homolog of MCLK1 in C. elegans, lead to an accumulation of the precursor 5-demethoxyubiquinone-9 (B1239844) (DMQ9) and a deficiency in ubiquinone-9. nih.gov This highlights the indispensable role of MCLK1 in the biosynthetic cascade.
COQ9 is another key protein, though its precise function is not fully elucidated. It is believed to act as a lipid-binding protein that facilitates the function of COQ7. uniprot.orguniprot.org COQ9 is essential for the stability and activity of the ubiquinone biosynthetic complex. nih.gov
Below is a table summarizing some of the key genes and proteins involved in ubiquinone-9 biosynthesis:
| Gene | Protein | Function |
| COQ2 | 4-hydroxybenzoate polyprenyltransferase | Condensation of 4-hydroxybenzoic acid and the polyprenyl tail. researchgate.net |
| COQ3 | O-methyltransferase | O-methylation of the benzoquinone ring. researchgate.net |
| COQ5 | C-methyltransferase | C-methylation of the benzoquinone ring. researchgate.net |
| COQ6 | Hydroxylase | Hydroxylation of the benzoquinone ring. researchgate.net |
| MCLK1 (COQ7) | Hydroxylase | A crucial hydroxylation step in the final stages of biosynthesis. researchgate.netnih.gov |
| COQ9 | Accessory protein | Binds lipid intermediates and is essential for COQ7 function and complex stability. uniprot.orguniprot.orggenecards.orgwikipedia.orgebi.ac.uk |
Subcellular Localization of Biosynthetic Machinery
The biosynthesis of ubiquinone-9 is a spatially organized process, with different stages occurring in distinct subcellular compartments. The initial steps of the mevalonate pathway for the synthesis of the isoprenoid tail take place in the cytoplasm and the endoplasmic reticulum (ER). nih.gov The final stages of ubiquinone-9 assembly, including the condensation of the head and tail and the subsequent modifications of the benzoquinone ring, are primarily localized to the inner mitochondrial membrane . nih.gov
Evidence suggests that the COQ proteins form a multi-enzyme complex, often referred to as the "CoQ synthome," which is associated with the inner mitochondrial membrane. nih.gov This localization is logical, given that the primary function of ubiquinone-9 is within the mitochondrial electron transport chain. In addition to the mitochondria, ubiquinone biosynthesis has also been detected in the ER-Golgi system and peroxisomes, suggesting that its synthesis and distribution are coordinated across multiple organelles. nih.govnih.gov
Regulatory Mechanisms of Ubiquinone-9 Biosynthesis
The biosynthesis of ubiquinone-9 is a tightly regulated process that responds to the metabolic state of the cell. The expression of several COQ genes can be upregulated in response to changes in the carbon source or nutrient availability. nih.gov For example, shifting from fermentation to respiration can induce the expression of genes involved in ubiquinone synthesis to meet the increased demand for respiratory chain components.
Oxidative stress is another key regulator of ubiquinone biosynthesis. The cell can increase its production of ubiquinone, a potent antioxidant, to counteract the damaging effects of reactive oxygen species. nih.gov This response is mediated by stress-activated transcription factors. For instance, in yeast, transcription factors such as Msn2/4p, Yap1p, and Hsf1p can specifically modulate the expression of certain COQ genes in response to oxidative stress. nih.gov Furthermore, there is evidence of feedback inhibition within the pathway, where high concentrations of a specific ubiquinone homolog can inhibit its own synthesis. nih.gov
Ubiquinone Ubiquinol 9 Redox Cycling and Electron Transport
Electron Transfer in the Mitochondrial Electron Transport Chain (ETC)
Within the inner mitochondrial membrane, ubiquinone-9 acts as a mobile electron carrier, shuttling electrons from Complexes I and II to Complex III. mdpi.commdpi.com This function is critical for the generation of the proton motive force that drives ATP synthesis. mdpi.com
Complex I, also known as NADH-ubiquinone oxidoreductase, is the first and largest enzyme complex of the ETC. nih.govmdpi.com It catalyzes the transfer of two electrons from NADH to ubiquinone-9. uniprot.orgmdpi.comuniprot.org This reaction is a primary entry point for electrons into the respiratory chain. mdpi.com
The process begins with NADH donating two electrons to a flavin mononucleotide (FMN) cofactor within Complex I. nih.gov These electrons are then passed along a series of iron-sulfur (Fe-S) clusters to the ubiquinone-9 binding site. mdpi.comuniprot.org Here, ubiquinone-9 is reduced to ubiquinol-9. nih.gov This reaction is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing significantly to the proton gradient that powers ATP synthesis. nih.govmdpi.com Under conditions of a high proton motive force and a highly reduced ubiquinone pool, this process can be reversed, with this compound donating electrons back to NAD+ to form NADH. mdpi.comacs.org
Complex II, or succinate (B1194679) dehydrogenase, provides an alternative entry point for electrons into the ETC. mdpi.commedlink.com It is unique as it participates in both the citric acid cycle and oxidative phosphorylation. wikipedia.org Complex II catalyzes the oxidation of succinate to fumarate (B1241708), transferring the liberated electrons to ubiquinone-9 to form this compound. nih.govmdpi.commedlink.com
The catalytic subunit of Complex II, SDHA, contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) which accepts the electrons from succinate. mdpi.comwikipedia.org These electrons are then channeled through a series of three iron-sulfur clusters within the SDHB subunit to the ubiquinone binding site located within the membrane-anchoring subunits, SDHC and SDHD. mdpi.comwikipedia.org Unlike Complex I, the reduction of ubiquinone-9 at Complex II is not coupled to proton translocation across the inner mitochondrial membrane. nih.gov
| Complex | Electron Donor | Electron Acceptor | Proton Pumping |
|---|---|---|---|
| Complex I (NADH-ubiquinone oxidoreductase) | NADH | Ubiquinone-9 | Yes |
| Complex II (Succinate dehydrogenase) | Succinate | Ubiquinone-9 | No |
Complex III, also known as Q-cytochrome c oxidoreductase or the cytochrome b-c1 complex, accepts the electrons carried by this compound. nih.govaklectures.com The transfer of electrons through Complex III is a sophisticated process known as the Q cycle, which ultimately results in the transfer of electrons to cytochrome c. aklectures.com
The Q cycle involves two distinct binding sites for ubiquinone/ubiquinol (B23937) on Complex III: the Qo site (ubiquinol oxidation site) and the Qi site (ubiquinone reduction site). doi.org In the first half of the cycle, a molecule of this compound binds to the Qo site and transfers its two electrons along separate paths. aklectures.com One electron is transferred to the Rieske iron-sulfur protein, then to cytochrome c1, and finally to cytochrome c, a mobile electron carrier in the intermembrane space. nih.govaklectures.com The second electron is transferred through two heme groups in cytochrome b (heme bL and heme bH) to an ubiquinone-9 molecule bound at the Qi site, reducing it to a semiquinone radical. aklectures.comdoi.org This first step releases two protons into the intermembrane space. aklectures.com
Extra-Mitochondrial Ubiquinone-Ubiquinol-9 Redox Systems (e.g., Plasma Membrane Redox System)
Beyond its critical role in mitochondrial respiration, the ubiquinone-9/ubiquinol-9 redox couple is also active in other cellular membranes, most notably as part of the plasma membrane redox system (PMRS). mdpi.com This system utilizes various NAD(P)H-dependent oxidoreductases to regenerate this compound from ubiquinone-9. mdpi.commdpi.com
These extra-mitochondrial systems are crucial for maintaining cellular bioenergetics, particularly when mitochondrial function is compromised. mdpi.com The regenerated this compound in these membranes serves as a potent, lipid-soluble antioxidant, protecting cell membranes from lipid peroxidation. mdpi.commdpi.com Enzymes such as NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) are key players in maintaining the reduced state of the ubiquinone pool in these non-mitochondrial locations. mdpi.com
Dynamics and Significance of the this compound/Ubiquinone-9 Redox Ratio
The ratio of the reduced form (this compound) to the oxidized form (ubiquinone-9) of the coenzyme Q pool is a critical indicator of the cell's redox state and metabolic health. researchgate.net This ratio is dynamic and reflects the balance between the reductive activities of Complexes I and II and the oxidative activity of Complex III, as well as the influence of extra-mitochondrial redox systems.
Cellular and Molecular Functions of Ubiquinol 9
Role in Mitochondrial Bioenergetics and ATP Synthesis
Ubiquinol-9 is a critical component of the mitochondrial electron transport chain (ETC), the central pathway for cellular energy production in the form of adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.nettodaysdietitian.com Located within the inner mitochondrial membrane, this compound functions as a mobile electron carrier. mdpi.comnih.gov It accepts electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase), as well as from other mitochondrial dehydrogenases involved in fatty acid and amino acid oxidation. nih.govresearchgate.netmdpi.com
Upon accepting electrons, the oxidized form, ubiquinone-9, is reduced to this compound. nih.govmdpi.com This reduced form then shuttles the electrons to Complex III (cytochrome bc1 complex). nih.govresearchgate.net This transfer is a key step in the process of oxidative phosphorylation, as it contributes to the pumping of protons across the inner mitochondrial membrane, generating the proton-motive force that drives ATP synthase to produce ATP. nih.gov The continuous cycling between its oxidized (ubiquinone-9) and reduced (this compound) states is essential for maintaining electron flow and efficient cellular energy synthesis. nih.govmdpi.com
Antioxidant Mechanisms and Cellular Redox Homeostasis
Beyond its role in bioenergetics, this compound is a potent lipid-soluble antioxidant, playing a crucial role in protecting cells from oxidative damage. todaysdietitian.comnih.gov Its reduced form is the active antioxidant state. mdpi.com
Direct Free Radical Scavenging Capabilities
This compound directly neutralizes free radicals by donating a hydrogen atom from its quinol head, thereby quenching damaging reactive oxygen species (ROS). nih.govacs.org Studies comparing different ubiquinol (B23937) homologues have shown that the radical-scavenging activity in a homogenous solution is largely independent of the isoprenoid chain length. nih.gov However, within membranes, the shorter chain ubiquinols can exhibit higher antioxidant potency. Research has also investigated the reaction rates of ubiquinols with various radicals. For instance, the second-order rate constant for the reaction of Ubiquinol-10 with an aroxyl radical has been determined, providing insight into its scavenging efficiency. nih.govacs.org While specific rate constants for this compound are less commonly reported, the general mechanism of radical scavenging by the quinol head is applicable.
Table 1: Comparative Antioxidant Activity of Prenylquinols A study on the oxidation of various biological prenylquinols by free radicals generated during the sonication of liposomes showed the following order of oxidation, indicating their relative antioxidant activity.
| Compound | Relative Oxidation Rate |
|---|---|
| Ubiquinol-10 | Highest |
| Vitamin K2 (reduced) | High |
| Vitamin K1 (reduced) | Moderate-High |
| Alpha-Tocopherol Quinol | Moderate |
| Plastoquinol-9 | Low-Moderate |
| Alpha-Tocopherol | Lowest |
Data adapted from a study on the oxidation of biological prenylquinols. nih.govtandfonline.com
Inhibition of Lipid Peroxidation Initiation and Propagation
This compound is highly effective at inhibiting lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov It acts as a chain-breaking antioxidant, interrupting the propagation of lipid peroxyl radicals. nih.gov Research has demonstrated that Ubiquinol can efficiently inhibit lipid peroxidation in submitochondrial particles even in the absence of vitamin E, indicating a direct protective role. nih.gov Its lipophilic nature allows it to be concentrated within membranes, where it can effectively protect polyunsaturated fatty acids from oxidative attack. todaysdietitian.com
Suppression of Ferroptosis
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. This compound has been identified as a crucial endogenous suppressor of ferroptosis. frontiersin.org It functions by trapping lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation that drives this cell death pathway. frontiersin.org The enzyme ferroptosis suppressor protein 1 (FSP1) reduces ubiquinone to ubiquinol, which then carries out this protective antioxidant function at the plasma membrane. frontiersin.org This positions this compound as a key regulator of this specific cell death pathway, acting in parallel with other protective systems like the glutathione (B108866) peroxidase 4 (GPX4) pathway.
Interplay with Other Metabolic Pathways
This compound's role extends beyond the electron transport chain and direct antioxidant defense, intersecting with several other fundamental metabolic pathways.
Pyrimidine (B1678525) Synthesis: The de novo synthesis of pyrimidines, essential building blocks for DNA and RNA, is linked to the mitochondrial electron transport chain. The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes a key step in this pathway, transfers electrons to the ubiquinone pool, thereby reducing it to ubiquinol. nih.govmdpi.comfrontiersin.org This process directly couples pyrimidine biosynthesis to mitochondrial respiration and the redox state of the ubiquinone/ubiquinol-9 pool. frontiersin.orgnih.gov
Fatty Acid β-Oxidation: The breakdown of fatty acids for energy production, known as β-oxidation, also feeds electrons into the electron transport chain via ubiquinone. mdpi.commdpi.com Acyl-CoA dehydrogenases transfer electrons to electron-transferring-flavoprotein (ETF), which in turn reduces ubiquinone to this compound through ETF-ubiquinone oxidoreductase. This integrates the catabolism of fats with the bioenergetic functions of this compound. researchgate.netmdpi.com Studies have also suggested that ubiquinol can up-regulate genes involved in fatty acid oxidation. d-nb.info
Amino Acid Metabolism: The catabolism of certain amino acids, such as proline, is also linked to the ubiquinone pool. nih.govmdpi.com Proline dehydrogenase, a mitochondrial enzyme, donates electrons to ubiquinone during the breakdown of proline, thus forming this compound. nih.govmdpi.com
Cholesterol Metabolism: The biosynthetic pathways for cholesterol and coenzyme Q share a common precursor, isopentenyl pyrophosphate, derived from the mevalonate (B85504) pathway. oregonstate.eduencyclopedia.pub This shared origin implies a coordinated regulation between the synthesis of these two vital lipid molecules. Furthermore, ubiquinol has been observed to downregulate genes involved in cholesterol synthesis. d-nb.info
Table 2: Tissue Distribution of Ubiquinone-9 and this compound in Mice The concentrations of the oxidized (ubiquinone-9) and reduced (this compound) forms of coenzyme Q9 vary significantly across different tissues, reflecting their diverse metabolic demands and antioxidant needs.
| Tissue | Ubiquinone-9 (nmol/g) | This compound (nmol/g) |
|---|---|---|
| Kidney | 301 ± 123 | 81 ± 29 |
| Heart | 244 ± 22 | Data not specified |
| Liver | 46 ± 18 | 42 ± 16 |
| Brain | 10.2 ± 0.5 | 1.6 ± 0.1 |
| Skin | 7.6 ± 1.9 | 2.2 ± 0.3 |
Data represents mean ± standard deviation from a study on hairless mice. nhri.org.tw
Links to the Tricarboxylic Acid (TCA) Cycle
This compound is intrinsically linked to the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, a central hub of cellular metabolism. nih.govsmpdb.ca The TCA cycle generates high-energy electron carriers, primarily NADH and FADH2, through the oxidation of acetyl-CoA. nih.govnih.gov These electrons are then transferred to the electron transport chain (ETC).
Specifically, Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) of the ETC accept these electrons and utilize them to reduce ubiquinone to this compound. nih.govmdpi.com Succinate (B1194679) dehydrogenase, which catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle, directly passes electrons to the ubiquinone pool, forming this compound. nih.govmdpi.com This process is essential for regenerating the oxidized forms of NAD+ and FAD required for the continued operation of the TCA cycle. nih.gov Therefore, this compound acts as a crucial link, accepting the reducing equivalents generated by the TCA cycle and shuttling them along the ETC to drive ATP synthesis. mdpi.comaacrjournals.org The oxidation of this compound back to ubiquinone at Complex III is a key step that contributes to the proton gradient necessary for oxidative phosphorylation. nih.govaacrjournals.org
Interactions with Mitochondrial Dehydrogenases (e.g., Choline (B1196258) Dehydrogenase, Dihydroorotate Dehydrogenase)
Beyond its interaction with Complexes I and II, this compound serves as an electron acceptor for several other mitochondrial dehydrogenases, integrating various metabolic pathways with the electron transport chain. nih.govmdpi.com
Choline Dehydrogenase (CHDH): This enzyme is involved in the catabolism of choline. mdpi.comnih.gov During the oxidation of choline, electrons are transferred to ubiquinone, reducing it to this compound. mdpi.comfrontiersin.org This links choline metabolism directly to mitochondrial respiration. mdpi.com Studies have shown that the activity of choline oxidase is dependent on the presence of ubiquinone. frontiersin.org
Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo synthesis of pyrimidines. nih.govresearchgate.netnih.gov It catalyzes the oxidation of dihydroorotate to orotate, a critical step in the production of uridine (B1682114) and cytidine (B196190) nucleotides. acs.orgfrontiersin.org This reaction is coupled to the reduction of ubiquinone to this compound within the inner mitochondrial membrane. mdpi.comacs.org Consequently, the synthesis of pyrimidines is directly linked to the mitochondrial respiratory chain, highlighting the essential role of this compound in nucleotide metabolism. nih.govresearchgate.net
| Dehydrogenase | Metabolic Pathway | Function Involving Ubiquinone-9 | Reference |
|---|---|---|---|
| Choline Dehydrogenase (CHDH) | Choline Metabolism | Accepts electrons from choline oxidation, reducing ubiquinone to this compound. | mdpi.commdpi.comfrontiersin.org |
| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine Synthesis | Transfers electrons from dihydroorotate oxidation to ubiquinone, forming this compound. | nih.govresearchgate.netacs.org |
Connections to Pyrimidine Synthesis, Fatty Acid Oxidation, Amino Acid Metabolism, Methylation, and Hydrogen Sulphide Detoxification
This compound is a central hub connecting numerous metabolic pathways by acting as an electron acceptor. nih.govmdpi.com
Pyrimidine Synthesis: As mentioned, this compound is essential for the function of dihydroorotate dehydrogenase, a rate-limiting enzyme in de novo pyrimidine biosynthesis. mdpi.comnih.govd-nb.info This underscores its importance in DNA and RNA synthesis.
Fatty Acid Oxidation: During the beta-oxidation of fatty acids, electrons are transferred to the electron transport chain via the electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETF-QO), which reduces ubiquinone to this compound. nih.govmdpi.commdpi.com
Amino Acid Metabolism: The catabolism of certain amino acids, such as proline and branched-chain amino acids, involves dehydrogenases that pass electrons to the ubiquinone pool, forming this compound. mdpi.commdpi.commdpi.com For instance, proline dehydrogenase utilizes ubiquinone as an electron acceptor. mdpi.comnih.gov
Methylation: While the direct link is less characterized, the metabolic pathways involving choline and certain amino acids are interconnected with methylation cycles through the supply of one-carbon units. By participating in the metabolism of these precursors, this compound indirectly influences methylation processes. nih.govmdpi.com
Hydrogen Sulphide Detoxification: The enzyme sulphide:quinone oxidoreductase (SQOR) plays a critical role in the detoxification of hydrogen sulphide (H2S). bmbreports.orgmdpi.com SQOR catalyzes the oxidation of H2S and transfers the resulting electrons to ubiquinone, producing this compound. mdpi.comnih.gov This process not only detoxifies H2S but also funnels electrons into the respiratory chain for energy production. bmbreports.orgnih.gov A deficiency in CoQ can impair the function of SQOR, leading to disruptions in sulphide metabolism. mdpi.comresearchgate.net
| Metabolic Process | Key Enzyme/System | Role of this compound | Reference |
|---|---|---|---|
| Pyrimidine Synthesis | Dihydroorotate Dehydrogenase (DHODH) | Acts as an electron acceptor, essential for nucleotide production. | mdpi.comnih.govd-nb.info |
| Fatty Acid Oxidation | Electron Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETF-QO) | Accepts electrons from the breakdown of fatty acids. | nih.govmdpi.commdpi.com |
| Amino Acid Metabolism | Proline Dehydrogenase, Branched-chain amino acid dehydrogenases | Serves as an electron acceptor in the catabolism of specific amino acids. | mdpi.commdpi.comnih.gov |
| Hydrogen Sulphide Detoxification | Sulphide:Quinone Oxidoreductase (SQOR) | Accepts electrons from the oxidation of hydrogen sulphide. | bmbreports.orgmdpi.comnih.gov |
Modulation of Cellular Processes Beyond Energy and Redox
The functions of this compound extend beyond its direct roles in bioenergetics and as an antioxidant, influencing higher-order cellular processes such as mitochondrial biogenesis and gene expression.
Mitochondrial Biogenesis Regulation
Mitochondrial biogenesis is the process of generating new mitochondria, which is crucial for cellular health and adaptation to metabolic demands. Ubiquinol has been shown to positively influence this process. frontiersin.org Studies indicate that ubiquinol supplementation can activate key regulators of mitochondrial biogenesis. frontiersin.orgahajournals.org
One of the central pathways involves the activation of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. mdpi.comnih.gov PGC-1α, in turn, stimulates the expression of nuclear respiratory factors (NRF1 and NRF2) and mitochondrial transcription factor A (TFAM), which are essential for the transcription and replication of mitochondrial DNA and the synthesis of mitochondrial proteins. ahajournals.orgnih.gov Some research suggests that ubiquinol may exert these effects through the activation of sirtuins, such as SIRT1, which can deacetylate and activate PGC-1α. nih.govaging-us.com By promoting the creation of new, healthy mitochondria, this compound contributes to maintaining cellular energy homeostasis and mitigating age-related decline in mitochondrial function. frontiersin.orgaging-us.com
Influence on Gene Expression and Inflammatory Response Pathways
This compound has been identified as a modulator of gene expression, particularly in pathways related to inflammation. mdpi.commdpi.comd-nb.info Studies in human monocytes and other cell types have demonstrated that ubiquinol can alter the expression of numerous genes. nih.govresearchgate.net
A significant finding is the ability of ubiquinol to downregulate the expression of pro-inflammatory genes. nih.govresearchgate.net For instance, ubiquinol supplementation has been shown to decrease the expression of the pro-inflammatory chemokine ligand 2 (CXCL2) gene. nih.govresearchgate.net This effect may be linked to the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation that is known to be sensitive to the cellular redox state. mdpi.com By influencing gene expression, this compound can exert anti-inflammatory effects, which is a critical function beyond its classical roles in metabolism. mdpi.commdpi.com Furthermore, research suggests ubiquinol affects the expression of genes involved in lipid metabolism, often connected to the PPARα signaling pathway. nih.govjst.go.jp
Methodologies for Ubiquinol 9 Analysis in Biological Systems
Chromatographic Techniques for Separation (e.g., HPLC, UPLC, LC)
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for separating Ubiquinol-9 from other endogenous compounds in biological samples. nih.gov These methods typically employ reversed-phase chromatography, which is well-suited for separating lipophilic molecules.
The choice of the stationary phase is critical for achieving good resolution. C18 columns are frequently used for the analysis of ubiquinols and ubiquinones. researchgate.netnih.gov For instance, a Kinetex C18 column has been successfully used for the chromatographic separation of Coenzyme Q9 and Q10 redox states. nih.gov Another study utilized a PEEK (polyether ether ketone) column with a RP C18 stationary phase, which was found to improve the reproducibility of the method for analyzing ubiquinols. nih.gov
The mobile phase composition is optimized to ensure efficient elution and separation. A common approach involves the use of a mixture of organic solvents. For example, a mobile phase consisting of 2-propanol and methanol (B129727) (60:40) with 5 mM ammonium (B1175870) formate (B1220265) has been used for the isocratic elution of Coenzyme Q9 and its reduced form. nih.gov Another method employed a mobile phase of methanol and isopropanol (B130326) (65:35, v/v) for the analysis of Coenzyme Q forms. nih.gov The addition of additives like 1-alkylamines, such as methylamine, to the mobile phase has been shown to enhance the signal intensity in mass spectrometry detection. nih.govcapes.gov.br
| Technique | Column | Mobile Phase | Reference |
| UHPLC | Kinetex C18 | 5 mM ammonium formate in 2-propanol/methanol (60:40) | nih.gov |
| HPLC | RP C18 (PEEK column) | Mobile phase with ammonium formate | nih.gov |
| LC-MS/MS | Not specified | Mobile phase with methylamine | nih.gov |
| HPLC | Symmetry C18 | 2-propanol/methanol/formic acid (50:50:0.1) | nih.gov |
| HPLC | Not specified | Methanol/isopropanol (65:35, v/v) | nih.gov |
Spectrometric Detection Methods (e.g., MS/MS, UV, Electrochemical Detection)
Following chromatographic separation, various detection methods can be employed for the quantification of this compound.
Mass Spectrometry (MS/MS): Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of this compound. nih.govcapes.gov.br This technique allows for the precise identification and quantification based on the mass-to-charge ratio of the parent ion and its specific fragment ions. The use of a turbo ion spray interface is common for ionization. nih.govcapes.gov.br To enhance ionization efficiency, additives like 1-alkylamines can be used, which form adducts with the analyte, leading to a significant increase in signal intensity compared to protonated molecules. nih.govcapes.gov.br For instance, the transition of m/z = 796 → 197 has been used for the quantification of Coenzyme Q9 in its oxidized or reduced form. nih.gov High-resolution mass spectrometry, such as with an Orbitrap mass analyzer, offers enhanced sensitivity and selectivity for determining the redox states of coenzymes. nih.gov
UV Detection: HPLC with ultraviolet (UV) detection is another common method, though it is generally less sensitive than MS/MS or electrochemical detection for ubiquinols. researchgate.net The detection wavelength for the reduced form, ubiquinol (B23937), is typically set at 290 nm, while the oxidized form, ubiquinone, is detected at 275 nm. researchgate.net However, due to the low molar absorptivity of ubiquinol, UV detection may not be sensitive enough for the simultaneous determination of both redox forms in some biological samples. researchgate.netakjournals.com
Electrochemical Detection (ECD): HPLC coupled with electrochemical detection is a highly sensitive and selective method for the simultaneous measurement of both the reduced (ubiquinol) and oxidized (ubiquinone) forms of Coenzyme Q9. nih.govresearchgate.netnih.gov This method is based on the electrochemical properties of the quinone ring. Multichannel coulometric electrochemical detectors can be used, with sensors set for oxidation-reduction-re-oxidation to improve selectivity and sensitivity. nih.gov This technique has been successfully applied to determine this compound concentrations in various mouse tissues, including the kidney and liver. researchgate.netnih.gov
| Detection Method | Key Features | Reference |
| MS/MS | High sensitivity and specificity; use of adduct-forming additives to enhance signal. | nih.govnih.govnih.govcapes.gov.br |
| UV Detection | Detection at 290 nm for ubiquinol; less sensitive for the reduced form. | researchgate.netakjournals.com |
| Electrochemical Detection (ECD) | High sensitivity and selectivity for redox state analysis; simultaneous detection of ubiquinol and ubiquinone. | nih.govresearchgate.netnih.gov |
Sample Preparation and Quantification Strategies (e.g., Use of Internal Standards)
Proper sample preparation is paramount for the accurate quantification of this compound and to prevent its artificial oxidation. The process typically involves extraction from the biological matrix and the use of an internal standard to correct for analytical variability.
Extraction: Biological samples, such as tissue homogenates, are often treated with an organic solvent to extract the lipophilic this compound. Methanol is a commonly used extraction solvent. nih.gov To prevent the oxidation of the unstable ubiquinol form during preparation, antioxidants like butylated hydroxytoluene (BHT) are often added to the extraction solvent. nih.govakjournals.com Another strategy involves a single-step protein precipitation with 1-propanol (B7761284), which is both lipophilic and water-soluble, allowing for rapid extraction. nih.gov
Internal Standards: The use of an internal standard (IS) is a cornerstone of quantitative analysis, compensating for variations during sample preparation and injection. For the analysis of this compound, several compounds have been utilized as internal standards. Ubiquinone-11 (CoQ11) has been employed in LC-MS/MS methods for the quantification of Coenzyme Q9. researchgate.netnih.gov In other studies, reduced and oxidized forms of Coenzyme Q4 have been used as internal standards for the determination of the redox states of Coenzyme Q9 and Q10. nih.gov For the analysis of human plasma samples, this compound itself, along with Ubiquinone-9, has been used as an internal standard for the quantification of the corresponding Coenzyme Q10 forms. nih.govarchivesofmedicalscience.com The choice of internal standard should ideally be a structurally similar compound that is not endogenously present in the sample or can be distinguished from the analyte.
| Strategy | Description | Examples | Reference |
| Extraction | Isolation of this compound from the biological matrix. | Methanol extraction with BHT to prevent oxidation; 1-propanol for protein precipitation. | nih.govnih.govakjournals.comnih.gov |
| Internal Standard | A known amount of a compound added to samples to correct for analytical variability. | Ubiquinone-11, reduced and oxidized Coenzyme Q4, this compound. | researchgate.netnih.govnih.govnih.govarchivesofmedicalscience.com |
Challenges in Accurate Measurement of Ubiquinol Redox State in Biological Samples
The primary challenge in the analysis of this compound is the maintenance of its redox state throughout the analytical process. Ubiquinols are highly susceptible to oxidation, readily converting to the ubiquinone form upon exposure to air, light, and elevated temperatures. researchgate.netnih.govnih.gov This ex vivo oxidation can lead to an underestimation of the true this compound concentration and an inaccurate assessment of the in vivo redox status, which is a critical indicator of oxidative stress. researchgate.netnih.govarchivesofmedicalscience.com
Several factors contribute to this challenge:
Sample Handling and Storage: The time between sample collection and analysis should be minimized. Storage at ultra-low temperatures (-80°C) is often required to preserve the integrity of the sample. archivesofmedicalscience.com
Extraction Procedure: The extraction process itself can introduce oxidative stress. The use of antioxidants in the extraction solvents is a common strategy to mitigate this. nih.gov
Analytical Run Time: Long chromatographic run times can increase the opportunity for on-column oxidation. Therefore, rapid analytical methods, such as those using UPLC, are advantageous. nih.gov
To address these challenges, analytical methods must be carefully designed and validated to ensure that the measured ratio of this compound to Ubiquinone-9 accurately reflects the physiological state at the time of sampling. This includes rapid sample processing, the use of protective agents, and analytical techniques that minimize exposure to oxidative conditions. researchgate.netnih.govnih.gov
Ubiquinol 9 Research in Model Organisms and Cellular Systems
Caenorhabditis elegans Models (e.g., clk-1 mutants and ETC defects)
The nematode Caenorhabditis elegans has served as a pivotal model organism for elucidating the roles of ubiquinone (Coenzyme Q) and its reduced form, ubiquinol (B23937). The native form in C. elegans is Ubiquinone-9 (UQ9), and its reduced counterpart is Ubiquinol-9. nih.gov Research has heavily focused on mutants with defects in the ubiquinone biosynthetic pathway, most notably the clk-1 (clock) mutants.
Mutations in the clk-1 gene result in a pleiotropic phenotype that includes delayed development, slowed physiological rhythms, and an extended lifespan. pnas.org These mutants are deficient in the enzyme responsible for the penultimate step in UQ9 biosynthesis. nih.govlife-science-alliance.org Consequently, clk-1 mutants cannot synthesize UQ9 and instead accumulate its precursor, demethoxyubiquinone-9 (DMQ9). nih.govnih.govwikigenes.org
Despite the absence of endogenous UQ9, clk-1 mutants can survive and reproduce if their diet, typically Escherichia coli, provides a source of ubiquinone (UQ8). wikigenes.orgresearchgate.netnih.gov This dietary supplementation is crucial, as clk-1 mutants arrest during development when fed bacteria lacking ubiquinone. nih.govresearchgate.net This dependency highlights that dietary ubiquinone can be transported to the mitochondria and partially rescue the organism's functions. wikigenes.org
Studies on the electron transport chain (ETC) in clk-1 mutants have revealed specific defects. While mitochondria isolated from clk-1 mutants are functionally competent, they exhibit inhibited Complexes I-III activity. nih.govnih.govnih.gov In contrast, Complexes II-III activity remains normal. nih.govnih.gov This specific defect is not due to an intrinsic structural problem within the ETC supercomplexes but is attributed to the accumulation of DMQ9. nih.govnih.gov It has been demonstrated that DMQ9 specifically inhibits the transfer of electrons from Complex I to ubiquinone. nih.govnih.gov This leads to a more oxidized state of the remaining ubiquinone pool in clk-1 mitochondria compared to wild-type worms. nih.govnih.gov
The redox state of the Coenzyme Q9 pool (the ratio of this compound to ubiquinone-9) has been shown to reflect the functional status of the ETC. In mutants with defined ETC defects, this ratio is altered predictably. For instance, in gas-1 (Complex I) and mev-1 (Complex II) deficient mutants, the proportion of reduced CoQ9 (this compound) is decreased. nih.govresearchgate.net Conversely, in isp-1 (Complex III) deficient mutants, the level of reduced CoQ9 is increased because its oxidation is impaired. nih.govresearchgate.net These findings establish the CoQ9 redox status as a sensitive biomarker for mitochondrial respiratory chain function. researchgate.net
Table 6.1.1: Key Findings in C. elegans Models
| Model | Genotype/Condition | Key Findings Regarding Ubiquinone-9/Ubiquinol-9 | Citations |
|---|---|---|---|
| clk-1 mutant | Deficient in UQ9 biosynthesis, accumulates DMQ9 | Requires dietary ubiquinone for development. nih.govresearchgate.net Exhibits extended lifespan. pnas.org Shows specific inhibition of ETC Complex I-III activity due to DMQ9. nih.govnih.gov | pnas.orgnih.govnih.govresearchgate.netnih.gov |
| gas-1 mutant | Complex I deficiency | Decreased percentage of reduced CoQ9 (this compound). nih.govresearchgate.net | nih.govresearchgate.net |
| mev-1 mutant | Complex II deficiency | Decreased percentage of reduced CoQ9 (this compound). nih.govresearchgate.net | nih.govresearchgate.net |
Rodent Models (e.g., mdx mice, SOD1 G93A mice)
Rodent models have been instrumental in studying the role of this compound in diseases characterized by oxidative stress and mitochondrial dysfunction. Mice are particularly relevant as their primary endogenous ubiquinone form is Coenzyme Q9 (CoQ9), which exists in its reduced form as this compound.
The mdx mouse is a widely used model for Duchenne muscular dystrophy (DMD). Studies on these mice have investigated the status of CoQ9 and CoQ10. In mdx mice, the concentrations of both this compound and ubiquinol-10 are significantly increased in the quadriceps and heart muscle compared to wild-type controls. researchgate.netnih.gov The redox ratios of CoQ9 and CoQ10 (ubiquinol/ubiquinone) are also elevated in the quadriceps, heart, and liver, but not in the brain. researchgate.netnih.gov These biochemical changes are associated with pathological findings, such as significant myofiber regeneration and evidence of mitochondrial proliferation. researchgate.netnih.gov This suggests that the increase in ubiquinol levels may be a compensatory response to the underlying mitochondrial defects and oxidative stress inherent in the dystrophic muscle. researchgate.netnih.gov
The SOD1 G93A transgenic mouse is a model for amyotrophic lateral sclerosis (ALS), a neurodegenerative disease where oxidative stress and mitochondrial impairment are key pathogenic mechanisms. nih.gov Research on these mice has revealed significant alterations in the endogenous levels of ubiquinol in the central nervous system (CNS). Symptomatic SOD1 G93A mice show significantly higher levels of this compound and ubiquinol-10 in the brain and spinal cord compared to age-matched wild-type mice. nih.govresearchgate.netnih.govfigshare.com This increase is specific to the reduced form (ubiquinol), while the oxidized form (ubiquinone) remains largely unchanged, indicating a shift in the redox equilibrium towards a more protective, antioxidant state. nih.govresearchgate.netnih.gov This is interpreted as an endogenous attempt by the CNS to counteract the pathological processes of the disease. nih.govnih.gov Interestingly, these changes in the CNS are not reflected in the plasma, where CoQ levels remain similar between the mouse strains. nih.gov
Table 6.2.1: Research Findings in Rodent Models
| Model | Disease Modeled | Tissue(s) Analyzed | Key Findings Regarding this compound | Citations |
|---|---|---|---|---|
| mdx mouse | Duchenne Muscular Dystrophy | Quadriceps, Heart, Liver, Brain | Significantly increased concentrations of this compound in quadriceps and heart muscle. researchgate.netnih.gov Increased CoQ9 redox ratio in quadriceps, heart, and liver. researchgate.netnih.gov | researchgate.netnih.gov |
Microbial and Plant Models (e.g., Saccharomyces cerevisiae, Escherichia coli, Arabidopsis thaliana, Ciona intestinalis)
Microbial and plant models have been fundamental to understanding the biosynthesis and diverse functions of ubiquinone and its reduced form, ubiquinol.
Saccharomyces cerevisiae (baker's yeast) is a primary model for studying ubiquinone (CoQ6 in yeast) biosynthesis, and many of the required COQ genes were first identified in this organism. oup.comnih.govnih.gov Research in yeast has shown that at least nine proteins (Coq1p–Coq9p) are essential for Q biosynthesis. oup.comnih.gov These proteins are thought to form a multi-subunit complex in the mitochondria. nih.govstring-db.org The study of coq mutants, which are unable to grow on non-fermentable carbon sources, has been crucial for dissecting the biosynthetic pathway and the function of each protein. oup.com For example, the Coq8p protein, a putative kinase, is believed to be involved in the phosphorylation and stabilization of other Coq proteins like Coq3p. nih.gov
Escherichia coli is a prokaryotic model that synthesizes Ubiquinone-8 (UQ8). It is frequently used in studies with C. elegans as a dietary source of ubiquinone. wikigenes.org The ability to genetically engineer E. coli to produce different forms of ubiquinone has been valuable. For instance, feeding C. elegans clk-1 mutants with E. coli engineered to produce UQ7, UQ9, or UQ10 has helped to understand the uptake and functional replacement of the native UQ9. wikigenes.org
Arabidopsis thaliana is the principal plant model for studying ubiquinone biosynthesis, where the main form is UQ9. nih.govgenscript.com In plants, ubiquinone is located in the inner mitochondrial membrane and is essential for the respiratory chain. nih.gov Research in Arabidopsis has identified key genes in the UQ9 biosynthetic pathway, such as AtPPT1, which is required for embryo development. mdpi.com Unlike in yeast and animals, plants can synthesize the 4-hydroxybenzoate (B8730719) head group of ubiquinone from phenylalanine. oup.com Isotopic feeding assays and mutant analysis have been used to trace the metabolic flux and identify enzymes involved in this pathway. oup.comportlandpress.com
Ciona intestinalis (sea squirt) has been utilized in a different context. It possesses an alternative oxidase (AOX), an enzyme that can oxidize ubiquinol to ubiquinone, thereby bypassing Complexes III and IV of the mitochondrial ETC. aacrjournals.orgsci-hub.secapes.gov.brnih.gov The gene for this AOX has been ectopically expressed in various models, including mammalian cells, to study the consequences of ETC dysfunction. aacrjournals.orgsci-hub.secapes.gov.brnih.gov For example, in cancer cells deficient in Complex III, expressing the Ciona intestinalis AOX restored ubiquinol oxidation, which was sufficient to rescue tumor growth. aacrjournals.orgsci-hub.secapes.gov.brnih.gov This demonstrates that the essential function of Complex III for tumorigenesis is its ability to oxidize ubiquinol, highlighting the critical role of maintaining a balanced ubiquinone/ubiquinol pool. aacrjournals.orgsci-hub.secapes.gov.brnih.gov
Table 6.3.1: this compound Related Research in Microbial and Plant Models
| Model Organism | Endogenous Ubiquinone | Key Research Focus & Findings | Citations |
|---|---|---|---|
| Saccharomyces cerevisiae | UQ6 | Dissection of the multi-enzyme ubiquinone biosynthetic complex (COQ genes). oup.comnih.gov | oup.comnih.gov |
| Escherichia coli | UQ8 | Used as a modifiable dietary source of ubiquinone for other model organisms like C. elegans. wikigenes.org | wikigenes.org |
| Arabidopsis thaliana | UQ9 | Elucidation of the plant-specific ubiquinone biosynthetic pathway from phenylalanine. nih.govoup.com | nih.govoup.com |
In Vitro Cellular Models and Assays for Mechanistic Elucidation
In vitro cellular models are indispensable for dissecting the molecular mechanisms of ubiquinol action, its antioxidant properties, and its role in cellular bioenergetics. Various cultured cell lines are used to investigate how ubiquinol protects against different stressors and modulates cellular pathways.
One of the primary functions of ubiquinol investigated in vitro is its role as a potent lipid-soluble antioxidant. ocl-journal.org Assays using artificial membranes, isolated subcellular organelles like mitochondria, and cultured cells have consistently demonstrated its ability to inhibit lipid peroxidation. ocl-journal.orgnih.gov Ubiquinol acts as a chain-breaking antioxidant, directly scavenging radical species. ocl-journal.org Furthermore, it can regenerate other antioxidants, such as α-tocopherol (the active form of Vitamin E), from their radical forms. ocl-journal.org
Cultured cell lines, such as the human intestinal epithelial Caco-2 cells and rat cardiomyocyte-derived H9c2 cells, have been used to study the bioavailability and cellular effects of different coenzyme Q formulations. nih.govmdpi.com Studies with these cells show that supplementation can increase the intracellular and mitochondrial content of coenzyme Q. mdpi.com This increased level has been linked to improved bioenergetic parameters, such as decreased NADH levels and increased cellular protein content, and enhanced protection against oxidative stress-induced damage and ferroptosis, a form of iron-dependent cell death. mdpi.com
Mechanistic studies in various cell lines, including human liver cancer Hep G2 cells and retinoblastoma Y79 cells, have explored the pathways modulated by coenzyme Q. nih.govresearchgate.net For instance, the plasma membrane of Hep G2 cells contains a redox system capable of reducing extracellular ubiquinone to ubiquinol. nih.gov In cancer cell models, coenzyme Q has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and to inhibit key signaling pathways involved in cell proliferation and survival, such as the ERK and Akt pathways. researchgate.net These in vitro systems allow for detailed investigation of the downstream effects of modulating ubiquinol levels, providing insights that are more difficult to obtain from whole-organism studies.
Table 6.4.1: Examples of In Vitro Models for Ubiquinol Research
| Cell Line/System | Research Application | Mechanistic Insight Gained | Citations |
|---|---|---|---|
| Caco-2 (human intestinal) | Bioavailability studies | Elucidation of uptake and transport mechanisms of ubiquinone/ubiquinol. nih.gov | nih.gov |
| H9c2 (rat cardiomyocyte) | Bioenergetics & antioxidant effects | Ubiquinol supplementation improves mitochondrial function and protects against ferroptosis. mdpi.com | mdpi.com |
| Hep G2 (human liver cancer) | Redox metabolism | Demonstration of a plasma membrane redox system that can reduce ubiquinone to ubiquinol. nih.gov | nih.gov |
Molecular and Genetic Determinants of Ubiquinol 9 Status and Function
Genetic Defects in Ubiquinone Biosynthetic Pathways and their Cellular Consequences
The endogenous synthesis of ubiquinone is a multi-step process involving at least ten known proteins, encoded by the COQ genes. Mutations in these genes can lead to primary Coenzyme Q10 deficiency, a rare and clinically heterogeneous group of autosomal recessive disorders. csic.esresearchgate.net Although the focus is often on Coenzyme Q10 in humans, the principles of these biosynthetic defects and their cellular impact are directly relevant to Ubiquinol-9 status. A deficiency in the biosynthesis of the ubiquinone head group or the polyprenyl tail directly impairs the cell's ability to produce adequate levels of ubiquinol (B23937).
The cellular ramifications of these genetic defects are profound and multi-faceted. A primary consequence is the impairment of mitochondrial oxidative phosphorylation due to the reduced availability of the electron carrier, leading to decreased ATP synthesis. researchgate.net This bioenergetic failure particularly affects organs with high metabolic demand, such as the brain, muscles, and kidneys. researchgate.netbmj.com
Furthermore, a shortage of ubiquinol cripples the cell's primary endogenous lipid-soluble antioxidant defense. researchgate.net This deficiency increases the vulnerability of cellular membranes, proteins, and DNA to damage from reactive oxygen species (ROS), which are byproducts of a dysfunctional electron transport chain. bmj.com Interestingly, the degree of ROS production can have a unimodal relationship with the level of CoQ deficiency; cells with a partial deficiency (e.g., 30-50% of normal levels) may exhibit maximal oxidative stress and cell death, more so than cells with very severe or mild deficiencies. frontiersin.org
Another significant cellular consequence is the disruption of pyrimidine (B1678525) biosynthesis. The enzyme dihydroorotate (B8406146) dehydrogenase, which is essential for the de novo synthesis of pyrimidines (building blocks of DNA and RNA), requires ubiquinone as an electron acceptor. bmj.comimmunologyresearchjournal.com A deficiency can therefore impair cell growth and proliferation. immunologyresearchjournal.com In response to the mitochondrial dysfunction caused by ubiquinone deficiency, cells may undergo a metabolic shift, increasing their reliance on glycolysis for energy production. bmj.com
Mutations in different COQ genes can lead to varying clinical presentations, reflecting the complex roles of these proteins, some of which are thought to be structural or regulatory within a multi-enzyme complex known as the CoQ synthome. csic.esnih.gov
Table 1: Genetic Defects in Ubiquinone Biosynthesis and Associated Cellular Consequences
| Gene | Protein Function in Biosynthesis | Cellular Consequences of Defect |
| PDSS1/PDSS2 | Prenyl-diphosphate synthase subunits; synthesize the polyprenyl tail. | Impaired synthesis of the isoprenoid side chain, leading to overall CoQ deficiency, nephrotic syndrome, and encephalopathy. csic.es |
| COQ2 | p-hydroxybenzoate:polyprenyl transferase; condenses the benzoquinone precursor with the polyprenyl tail. | Decreased CoQ levels, impaired respiratory chain activity, increased ROS production, and impaired pyrimidine synthesis. frontiersin.orgimmunologyresearchjournal.com |
| COQ4 | Function not fully elucidated; thought to be a structural/organizer protein of the CoQ synthome. | Reduced CoQ levels, multi-systemic dysfunction, and impaired stability of the CoQ biosynthetic complex. csic.es |
| COQ6 | Presumed hydroxylase, involved in benzoquinone ring modifications. | Severe CoQ deficiency, often associated with nephrotic syndrome and sensorineural deafness. |
| COQ7/CLK-1 | Hydroxylase that catalyzes the penultimate step in biosynthesis. | Accumulation of the precursor demethoxyubiquinone (DMQ), impaired respiration, and in C. elegans, a long-lived phenotype. nih.gov |
| COQ8A/ADCK3 | Atypical kinase, thought to regulate the CoQ synthome. | Reduced CoQ biosynthesis, impaired ATP production, and cerebellar ataxia. nih.gov |
| COQ9 | Lipid-binding protein, potentially involved in chaperoning CoQ intermediates within the synthome. | Destabilization of the CoQ synthome, leading to severe CoQ deficiency and neonatal lactic acidosis. frontiersin.org |
Interplay of this compound with Other Cofactors and Enzymes
The function of this compound is not isolated; it is deeply integrated into the cell's broader antioxidant network. Its efficacy relies on a system of enzymes that can regenerate it from its oxidized form, ubiquinone. This interplay is crucial for maintaining the cellular pool of active ubiquinol, especially in extra-mitochondrial membranes where it protects against lipid peroxidation. csic.esnih.gov
Key enzymes involved in this regeneration belong to the pyridine (B92270) nucleotide-disulfide oxidoreductase family. csic.es These include:
Thioredoxin Reductase (TrxR1): This cytosolic selenoenzyme is considered one of the most efficient extra-mitochondrial ubiquinone reductases. csic.escsic.es It utilizes NADPH to reduce ubiquinone back to ubiquinol, providing a direct link between the thioredoxin system and ubiquinol homeostasis. bmj.comcsic.es
Lipoamide Dehydrogenase: This enzyme, present both inside and outside mitochondria, can also reduce ubiquinone to ubiquinol using NADH. csic.esnih.govportlandpress.com
Glutathione (B108866) Reductase: While its primary role is to maintain the pool of reduced glutathione, this enzyme can also contribute to ubiquinone reduction, linking the glutathione and ubiquinol antioxidant systems. csic.escsic.es
The activity of these enzymes creates a robust, multifunctional system for maintaining the antioxidant capacity of ubiquinol outside the mitochondrial ETC. uni-kiel.denih.gov
Selenium plays a pivotal, synergistic role in this compound function. The most direct link is through the selenoenzyme thioredoxin reductase (TrxR1) . A deficiency in selenium can impair TrxR1 activity, thereby reducing the cell's ability to regenerate ubiquinol, highlighting a crucial interaction between the two antioxidants. immunologyresearchjournal.comcsic.es Supplementation with both selenium and CoQ10 has been shown to be more effective in reducing mortality and inflammation than either alone in some contexts. researchgate.netnih.gov Recent research has also uncovered a novel, selenoprotein-independent mechanism where the selenium metabolite hydrogen selenide (B1212193) can directly reduce ubiquinone to ubiquinol in mitochondria, a process catalyzed by sulfide (B99878) quinone oxidoreductase (SQOR). researchgate.netfrontiersin.org This provides another layer of interplay, underscoring selenium's importance for maintaining a reduced ubiquinol pool.
Table 2: Interplay of this compound with Cellular Cofactors and Enzymes
| Cofactor/Enzyme | Nature of Interplay with this compound | Key Details |
| Thioredoxin Reductase (TrxR1) | Regeneration: Reduces ubiquinone to the active antioxidant, ubiquinol. | A primary cytosolic enzyme for ubiquinol regeneration. bmj.comcsic.es Its activity is selenium-dependent. csic.es |
| Lipoamide Dehydrogenase | Regeneration: Reduces ubiquinone to ubiquinol. | Part of a multifunctional system for extra-mitochondrial ubiquinol regeneration; uses NADH. csic.esnih.gov |
| Glutathione Reductase | Regeneration: Can reduce ubiquinone to ubiquinol. | Links the glutathione antioxidant system to ubiquinol status, though it may be less efficient than TrxR1. csic.escsic.es |
| Selenium | Synergistic Antioxidant Function: Essential cofactor for Thioredoxin Reductase (TrxR1). immunologyresearchjournal.comcapes.gov.br A selenium metabolite (selenide) can also directly reduce ubiquinone. researchgate.netfrontiersin.org | Selenium status directly impacts the primary enzymatic regeneration of ubiquinol in the cytosol. The synergistic relationship is critical for cellular antioxidant defense. csic.es |
Cellular Adaptive Responses and Homeostasis Mechanisms
Cells have developed intricate adaptive responses to maintain homeostasis and survive under conditions of ubiquinol deficiency. These responses involve profound changes in gene expression and metabolic reprogramming. csic.es The biosynthesis of ubiquinone itself is a tightly regulated process, involving transcriptional, post-transcriptional, and post-translational controls to maintain appropriate levels. researchgate.net
In the face of CoQ deficiency, cells exhibit a common transcriptomic profile aimed at promoting survival. bmj.comcsic.es This involves:
Metabolic Reprogramming: A shift away from compromised oxidative phosphorylation towards glycolysis to meet energy demands. bmj.com
Gene Expression Modulation: CoQ10 has been identified as a potent gene regulator, capable of affecting the expression of hundreds of genes involved in cell signaling, metabolism, transport, and inflammation. nih.govuni-kiel.de In deficient states, cells activate stress responses and pathways that inhibit cell death while repressing immune responses. bmj.com This adaptation appears to be stabilized by epigenetic modifications, such as DNA demethylation, which may explain why some cellular phenotypes are not fully reversed by CoQ supplementation. bmj.comcsic.es
Upregulation of Compensatory Systems: Cells may attempt to compensate for the energy deficit. For example, at low levels of rotenone-induced CoQ10 deficiency, an increase in glucose-6-phosphate dehydrogenase (G6PDH) activity is observed, which may be an adaptive response to regenerate NADPH for antioxidant defense. mdpi.com
The regulation of the COQ biosynthetic pathway itself is complex. While early studies suggested a lack of simple feedback inhibition by exogenous ubiquinone, researchgate.netnih.gov more recent findings indicate a nuanced response to mitochondrial dysfunction. In some models, the expression of several COQ genes (like COQ3, COQ5, COQ7) decreases, while others (PDSS2, COQ8B) increase, suggesting a differential and complex regulatory mechanism rather than a simple feedback loop. csic.es This indicates that the cell attempts to modulate the biosynthetic machinery in response to its metabolic state, although the precise signaling mechanisms remain an active area of research.
Emerging Research Frontiers for Ubiquinol 9
Exploration of Novel Roles in Subcellular Organelles Beyond Mitochondria
While mitochondria are the primary site of Ubiquinol-9's function in ATP production, its presence and activities in other subcellular organelles are a growing area of investigation. Research indicates that this compound is not confined to the mitochondria but is also found in the membranes of the endoplasmic reticulum, Golgi apparatus, lysosomes, and peroxisomes, where it performs crucial, albeit less understood, roles. nih.govmdpi.com
In the Golgi apparatus , this compound is implicated in transmembrane electron transport systems that are involved in regulating cytosolic NAD+/NADH ratios and may play a role in vectorial membrane displacements and the regulation of cell growth. consensus.appwikipedia.orgbritannica.com The Golgi complex is a central hub for protein and lipid modification and sorting, and the presence of this compound suggests its involvement in maintaining the redox state of this organelle, which is critical for its proper function. wikipedia.orgbritannica.com
The endoplasmic reticulum (ER) is a major site of lipid and protein synthesis, and like the Golgi, it houses electron transport chains. nih.gov this compound within the ER membrane is thought to function as a potent antioxidant, protecting against lipid peroxidation, a process that can damage lipids and proteins and lead to cellular dysfunction. nih.gov
Research has also identified ubiquinone in lysosomes , where it may contribute to the organelle's function. mdpi.comnih.gov The acidic environment of lysosomes is crucial for their digestive activities, and the role of this compound in this organelle is an active area of research. In peroxisomes , organelles involved in lipid metabolism and the detoxification of reactive oxygen species, treatment with peroxisome proliferators has been shown to increase the levels of ubiquinone. nih.govnih.gov This suggests a coordinated relationship between peroxisomal activity and ubiquinone content, possibly related to managing oxidative stress generated during fatty acid oxidation. nih.gov
Table 1: Subcellular Locations and Postulated Functions of this compound Beyond Mitochondria
| Subcellular Organelle | Postulated Role of this compound | Key Research Findings |
| Golgi Apparatus | Transmembrane electron transport, regulation of cytosolic NAD+/NADH ratios. consensus.app | Involved in vectorial membrane displacements and regulation of cell growth. consensus.app |
| Endoplasmic Reticulum | Antioxidant defense, protection against lipid peroxidation. nih.gov | Major site of ubiquinone biosynthesis. nih.gov |
| Lysosomes | Potential role in lysosomal function. mdpi.comnih.gov | Ubiquinone levels increase in lysosomes following peroxisome proliferation. nih.gov |
| Peroxisomes | Management of oxidative stress. nih.govnih.gov | Increased ubiquinone content is correlated with peroxisomal fatty acid β-oxidation. nih.gov |
Advanced Mechanistic Studies of Redox Interactions and Signaling Pathways
The antioxidant function of this compound is a cornerstone of its protective effects throughout the cell. It effectively quenches free radicals, thereby preventing the initiation and propagation of lipid peroxidation in cellular membranes. nih.govresearchgate.net Beyond this direct antioxidant activity, this compound is involved in the regeneration of other antioxidants, such as α-tocopherol (vitamin E), further amplifying its protective capacity. wikipedia.org
Emerging research is delving into the more nuanced roles of this compound in redox signaling. The molecule can exhibit a dual function, acting as both an antioxidant and, under certain conditions, a pro-oxidant that participates in the generation of reactive oxygen species (ROS) for signaling purposes. nih.gov This delicate balance is crucial for normal cellular function, as ROS at low levels are important signaling molecules.
The continuous interconversion between the oxidized form, ubiquinone-9, and the reduced form, this compound, is central to its function. nih.gov Outside of the mitochondrial electron transport chain, this redox cycling is facilitated by a variety of NAD(P)H-dependent oxidoreductases. mdpi.com These enzymes, present in various cellular membranes, ensure a ready supply of the antioxidant form, this compound, to counteract oxidative stress. mdpi.com
Recent studies have also highlighted the role of this compound in specific signaling pathways. For instance, it has been implicated in the regulation of gene expression, particularly those genes involved in inflammation. mdpi.com Furthermore, its role in preventing ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation, is a significant area of current research. nih.govnih.gov
Development of Enhanced Analytical Techniques for In Vivo Measurement
Accurate measurement of this compound and its oxidized form in biological samples is critical for understanding its metabolism and function in both healthy and diseased states. However, the lipophilic nature of this compound and its susceptibility to oxidation pose significant analytical challenges. nih.gov
Significant advancements have been made in the analytical techniques used to quantify both the reduced and oxidized forms of coenzyme Q. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) has been a widely used method due to its sensitivity and ability to simultaneously measure both forms. eur.nlimrpress.com
More recently, mass spectrometry-based methods have gained prominence due to their high specificity and sensitivity. mdpi.comresearchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the rapid and sensitive determination of this compound and ubiquinone-9 in various tissues and plasma. nih.govnih.govresearchgate.net These methods often employ strategies to minimize auto-oxidation during sample preparation, such as the addition of antioxidants. nih.gov For instance, a highly sensitive and selective high-resolution/accurate-mass (HR/AM) UHPLC-MS/MS method has been developed for the rapid determination of the redox states of CoQ9 and CoQ10. nih.gov
Another emerging frontier is the development of fluorescent probes for the in vivo imaging of ubiquinone and its redox state. nih.govnih.govrevvity.combiopharmaboardroom.comcas.cn These probes could provide real-time, spatiotemporal information on the distribution and dynamics of this compound within living cells and organisms, offering unprecedented insights into its biological roles.
Table 2: Comparison of Advanced Analytical Techniques for this compound Measurement
| Technique | Principle | Advantages | Challenges |
| HPLC-ECD | Separation by HPLC followed by electrochemical detection of the redox forms. eur.nl | High sensitivity, simultaneous detection of reduced and oxidized forms. eur.nl | Time-consuming, potential for electrode fouling. imrpress.com |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. nih.govresearchgate.net | High specificity and sensitivity, reliable quantification. nih.govresearchgate.net | Requires expensive equipment and specialized expertise. imrpress.com |
| UPLC-MS/MS | Utilizes smaller particle sizes in the chromatography column for faster and more efficient separation. nih.gov | Rapid run-time, high sensitivity. nih.gov | Susceptibility of this compound to oxidation during sample preparation. nih.gov |
| Fluorescent Probes | Small molecules that exhibit a change in fluorescence upon interaction with the target analyte. nih.gov | Potential for real-time in vivo imaging, high sensitivity. revvity.combiopharmaboardroom.com | Development of specific and reliable probes for this compound is ongoing. nih.govcas.cn |
Genetic Engineering and Metabolic Pathway Modulation in Research Models for Functional Studies
The use of model organisms has been instrumental in advancing our understanding of the biosynthesis and function of this compound. The budding yeast, Saccharomyces cerevisiae, has been a particularly valuable model due to the high degree of conservation in the coenzyme Q biosynthetic pathway between yeast and humans. portlandpress.commdpi.comnih.gov Studies in yeast have identified numerous "COQ" genes that are essential for the synthesis of coenzyme Q. mdpi.com
Genetic engineering techniques, such as the creation of knockout or mutant strains, have allowed researchers to dissect the function of individual COQ proteins and understand the consequences of their deficiency. portlandpress.commdpi.com For example, a temperature-sensitive coq9 mutant in yeast has been shown to be crucial for the stability of the coenzyme Q synthome, a multi-protein complex that carries out the final steps of biosynthesis. portlandpress.com
The nematode Caenorhabditis elegans is another important model organism for studying coenzyme Q9 function. nih.gov Mutants with defects in coenzyme Q biosynthesis, such as the clk-1 mutant (homologous to the human COQ7 gene), exhibit developmental and behavioral phenotypes that can be studied to understand the systemic roles of this compound. nih.gov
More recently, the powerful gene-editing tool CRISPR/Cas9 has been employed to create targeted mutations in genes involved in coenzyme Q synthesis and related metabolic pathways in various cell and animal models. mdpi.comresearchgate.netpeerj.com This technology allows for precise genetic modifications to study the in vivo effects of altered this compound levels and function.
Metabolic engineering in yeast and other microorganisms is also being explored to enhance the production of coenzyme Q. researchgate.netresearchgate.netmdpi.com By manipulating the expression of genes in the biosynthetic pathway, researchers aim to create microbial cell factories for the sustainable production of this important compound.
Q & A
Basic: What are the key enzymatic steps in eukaryotic Ubiquinol-9 biosynthesis, and how can they be experimentally validated?
This compound biosynthesis in eukaryotes involves three core steps: (1) prenylation of 4-hydroxybenzoate by polyprenyltransferases, (2) decarboxylation, and (3) sequential oxidation and methylation. To validate these steps, researchers can:
- Use isotopic labeling (e.g., -4-hydroxybenzoate) in cell cultures to track intermediate accumulation .
- Employ enzyme-specific inhibitors (e.g., competitive inhibitors of COQ2 homologs) to block pathway progression and analyze intermediates via HPLC .
- Characterize recombinant enzymes in vitro (e.g., heterologous expression in E. coli) to confirm catalytic activity .
Basic: What methodologies are recommended for quantifying this compound levels in mitochondrial samples?
Accurate quantification requires:
- Sample stabilization : Immediate addition of antioxidants (e.g., butylated hydroxytoluene) to prevent oxidation during extraction .
- Chromatography : Reverse-phase HPLC coupled with electrochemical detection (ECD) to separate this compound from oxidized Ubiquinone-9 .
- Validation : Spiking samples with synthetic this compound standards and cross-validating with LC-MS/MS for specificity .
Basic: How does this compound contribute to mitochondrial electron transport, and what experimental approaches can assess its functional role?
This compound acts as an electron carrier in Complex I and III. To assess its role:
- Use respiratory chain inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) in isolated mitochondria and measure oxygen consumption rates via Clark-type electrodes .
- Compare ATP synthesis rates in wild-type vs. This compound-deficient models (e.g., COQ2 knockout cells) .
- Monitor redox status via fluorescence probes (e.g., MitoSOX) to evaluate oxidative stress under this compound depletion .
Advanced: How should researchers address discrepancies in reported this compound levels across studies (e.g., SOD1G93A mouse models)?
Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized protocols : Adopt NIH guidelines for preclinical studies (e.g., sample handling, euthanasia methods) to minimize variability .
- Inter-laboratory validation : Share blinded samples between labs to compare analytical consistency .
- Meta-analysis : Pool datasets using random-effects models to account for heterogeneity, as seen in neurodegenerative disease studies .
Advanced: What experimental controls are critical when studying this compound in mutant models (e.g., SOD1G93A mice)?
- Baseline normalization : Measure this compound levels in age-matched wild-type littermates under identical housing conditions .
- Tissue-specific controls : Compare CNS (e.g., spinal cord) vs. peripheral tissues (e.g., liver) to isolate mutation-specific effects .
- Redox state controls : Include measurements of total CoQ9 (this compound + Ubiquinone-9) to distinguish biosynthesis defects from oxidative stress .
Advanced: How can researchers characterize unannotated enzymes in the this compound biosynthesis pathway?
- Gene knockout/complementation : Use CRISPR-Cas9 to disrupt candidate genes (e.g., COQ homologs) in model organisms (e.g., S. cerevisiae) and test for pathway rescue with exogenous intermediates .
- Enzyme activity assays : Purify recombinant proteins and measure substrate conversion rates (e.g., -polyprenyl pyrophosphate incorporation) .
- Phylogenetic profiling : Compare enzyme conservation across species with known this compound producers (e.g., Arabidopsis, C. elegans) to infer functional roles .
Advanced: What statistical approaches are suitable for resolving contradictions in this compound’s association with oxidative stress?
- Multivariate regression : Adjust for confounders (e.g., age, tissue type) when correlating this compound levels with markers like lipid peroxidation .
- Pathway analysis : Use tools like MetaboAnalyst to integrate this compound data with transcriptomic/proteomic datasets and identify upstream regulators .
- Bayesian meta-regression : Quantify uncertainty in conflicting studies by modeling prior distributions of effect sizes .
Advanced: How can researchers model this compound dynamics in cellular redox environments?
- Compartmental modeling : Develop kinetic models (e.g., ordinary differential equations) for mitochondrial this compound/Ubiquinone-9 redox cycling, incorporating parameters like pH and oxygen tension .
- Live-cell imaging : Use genetically encoded biosensors (e.g., roGFP2-Orp1) to spatially resolve redox changes in real time .
Advanced: What advanced techniques improve sensitivity in detecting this compound isoforms?
- Tandem mass spectrometry (MS/MS) : Employ MRM (multiple reaction monitoring) transitions specific to this compound’s fragmentation pattern (e.g., m/z 881 → 197) .
- Derivatization : Enhance ionization efficiency by converting this compound to tert-butyldimethylsilyl ethers for GC-MS analysis .
Basic: How should literature reviews on this compound biosynthesis prioritize sources for methodological rigor?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
